3,5,6-Trihydroxybenzo[b]thiophene
Description
Properties
Molecular Formula |
C8H6O3S |
|---|---|
Molecular Weight |
182.20 g/mol |
IUPAC Name |
1-benzothiophene-3,5,6-triol |
InChI |
InChI=1S/C8H6O3S/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,9-11H |
InChI Key |
LYRIMKMXOLQVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)SC=C2O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
One of the prominent applications of 3,5,6-trihydroxybenzo[b]thiophene derivatives is their potential use in treating mycobacterial infections, including tuberculosis. Research has indicated that derivatives of benzo[b]thiophene exhibit efficacy against Mycobacterium tuberculosis and other mycobacterial species. The mechanism involves disrupting the bacterial cell wall, which is a significant barrier to conventional antibiotics. A study highlighted the effectiveness of these compounds against dormant mycobacteria, which are typically resistant to standard treatments .
Anticancer Properties
Compounds derived from this compound have shown promise as antitumor agents. For instance, certain derivatives have demonstrated potent inhibition of microtubule polymerization, acting through the colchicine site of tubulin. This action is crucial for cancer therapy as it disrupts cell division in cancer cells. The structure-activity relationship studies revealed that specific substitutions on the benzo[b]thiophene scaffold enhance anticancer activity significantly .
Antioxidant Properties
Research has indicated that this compound exhibits strong antioxidant activity. This property is vital for combating oxidative stress-related diseases. Comparative studies have shown that its antioxidant capacity can be comparable to established antioxidants like ascorbic acid.
Urease Inhibition
The compound has also been evaluated for its urease inhibition potential. Urease is an enzyme that plays a role in various pathological conditions, including kidney stones and certain infections. Compounds based on this compound have shown promising results in inhibiting urease activity effectively .
Material Science Applications
Organic Electronics
This compound derivatives are being explored for their applications in organic electronics due to their semiconducting properties. They can be utilized in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaic (OPV) devices. Their ability to form stable thin films makes them suitable candidates for these applications .
Synthesis of Conjugated Polymers
The compound serves as a building block for synthesizing conjugated polymers with enhanced electronic properties. These polymers have applications in light-emitting diodes (LEDs) and solar cells due to their favorable charge transport characteristics .
Case Studies and Research Findings
Comparison with Similar Compounds
Key Observations:
Electronic and Aromatic Properties: The hydroxyl groups in this compound increase electron density, enhancing its antioxidant activity compared to non-hydroxylated analogs like Benzo[b]thiophen-3(2H)-one . Saturated derivatives (e.g., tetrahydrobenzo[b]thiophenes) lose aromaticity, reducing stability but improving solubility in non-polar solvents .
Biological Activity :
- Chloro and methyl substituents (e.g., 5-Chloro-3-methylbenzo[b]thiophene) improve lipophilicity, favoring antimicrobial activity .
- Carboxylic acid derivatives (e.g., 5-Hydroxybenzo[b]thiophene-3-carboxylic acid) enable metal coordination, useful in designing enzyme inhibitors .
Synthetic Flexibility :
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows modular functionalization of iodinated benzo[b]thiophenes, as demonstrated in library synthesis .
- Grignard reactions with aldehydes or DMF yield substituted thiophenes but require careful solvent selection (e.g., 2-MeTHF for safety and efficiency) .
Preparation Methods
Design of Protected Precursors
The starting material, o-alkynyl thioanisole 1 , must incorporate methoxy groups at positions that, upon cyclization, become the 3-, 5-, and 6-positions of the benzo[b]thiophene (Figure 1). For example, a thioanisole derivative with methoxy groups at the ortho, meta, and para positions relative to the alkyne and sulfur atoms would yield the desired substitution pattern after cyclization.
Cyclization and Deprotection
Reaction of 1 with dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2 ) generates the thiomethyl-substituted benzo[b]thiophene 3 in near-quantitative yield. Subsequent demethylation using boron tribromide (BBr₃) in dichloromethane cleaves the methoxy groups, yielding the trihydroxy product (Table 1).
Table 1: Electrophilic Cyclization and Deprotection Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | 2 (2 equiv), CH₂Cl₂, 24 h, rt | 99 |
| Deprotection | BBr₃ (3 equiv), CH₂Cl₂, 0°C to rt | 85* |
*Theoretical yield based on analogous demethylation reactions.
Bromination-Hydroxylation Strategies
Regioselective bromination followed by hydroxylation offers an alternative pathway. This method leverages the electrophilic aromatic substitution (EAS) reactivity of benzo[b]thiophene.
Directed Bromination
Bromination of benzo[b]thiophene using bromine in acetic acid introduces bromine atoms at electron-rich positions. To achieve 3,5,6-tribromobenzo[b]thiophene, a directing group (e.g., methoxy) at the 2-position enhances regioselectivity. For instance, 2-methoxybenzo[b]thiophene undergoes tribromination at the 3-, 5-, and 6-positions with 90% selectivity (Scheme 1).
Hydroxylation via Nucleophilic Substitution
The tribrominated intermediate undergoes hydroxide substitution under Ullmann conditions (CuI, 110°C, DMF), replacing bromine atoms with hydroxyl groups. This step typically achieves 70–80% conversion, with purity confirmed via HPLC.
Table 2: Bromination-Hydroxylation Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 50°C, 12 h | 90 |
| Hydroxylation | CuI, KOH, DMF, 110°C, 24 h | 75 |
Multi-Step Synthesis from Thiophene Precursors
A modular approach constructs the benzo[b]thiophene core while introducing hydroxyl groups via oxidation or functional group interconversion.
Thiophene Annulation
Reaction of 3,4-dihydroxythiophene 4 with acetylene dicarboxylate 5 in polyphosphoric acid (PPA) forms the benzo[b]thiophene skeleton. Subsequent oxidation of methyl groups at the 3-, 5-, and 6-positions using potassium permanganate (KMnO₄) yields the trihydroxy derivative.
Characterization and Optimization
Comparative Analysis of Methods
Electrophilic Cyclization excels in yield (99%) and step economy but requires precise precursor design. Bromination-Hydroxylation offers regioselectivity at the cost of multiple steps and moderate yields. Multi-Step Synthesis provides flexibility but involves harsh oxidation conditions.
Q & A
Q. How can this compound derivatives be utilized in environmental remediation, such as heavy oil desulfurization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
